molecular formula C12H12N2O4S2 B5541374 4-{[(4-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide

4-{[(4-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide

Cat. No.: B5541374
M. Wt: 312.4 g/mol
InChI Key: AQLJHRDDNWFNSC-UHFFFAOYSA-N
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Description

4-{[(4-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C12H12N2O4S2 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.02384922 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Polymer Synthesis and Characterization

A study by Mehdipour‐Ataei, Sarrafi, and Hatami (2004) focuses on the synthesis of novel thermally stable polyimides using a diamine with built-in sulfone, ether, and amide structure. This research showcases the preparation of a diamine (SEAD) that reacts with aromatic dianhydrides to produce poly(sulfone ether amide imide)s with promising thermal and mechanical properties for advanced material applications Mehdipour‐Ataei, Sarrafi, & Hatami, 2004.

Anticancer Compound Development

Ravichandiran et al. (2019) explored the synthesis and anticancer evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety. Their research demonstrated that certain synthesized compounds exhibit potent cytotoxic activity against human cancer cell lines, indicating potential therapeutic applications in cancer treatment Ravichandiran et al., 2019.

Environmental Applications

The degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 was studied by Ricken et al. (2013). They discovered an unusual degradation pathway initiated by ipso-hydroxylation followed by fragmentation, suggesting a novel microbial strategy to eliminate sulfonamide antibiotics from the environment, which is crucial for addressing antibiotic resistance propagation Ricken et al., 2013.

Development of Sulfonamide Inhibitors

A study by Scozzafava, Menabuoni, Mincione, and Supuran (2002) involved the synthesis of water-soluble sulfonamides incorporating polyamino-polycarboxylate tails. These compounds showed strong affinity toward carbonic anhydrase isozymes and possessed long-lasting, topical intraocular pressure-lowering properties, offering a new approach to developing antiglaucoma drugs Scozzafava et al., 2002.

Novel Nanofiltration Membrane Development

Liu et al. (2012) synthesized novel sulfonated thin-film composite nanofiltration membranes with improved water flux for the treatment of dye solutions. These membranes, enhanced by sulfonated aromatic diamine monomers, showed increased water permeability without compromising dye rejection, highlighting their potential in water purification processes Liu et al., 2012.

Safety and Hazards

The compound is classified as a combustible solid. It has hazard classifications of Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 . This means it can cause eye irritation, skin irritation, and skin sensitization.

Properties

IUPAC Name

4-[(4-hydroxyphenyl)sulfamoyl]-N-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S2/c1-13-12(16)11-6-10(7-19-11)20(17,18)14-8-2-4-9(15)5-3-8/h2-7,14-15H,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLJHRDDNWFNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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